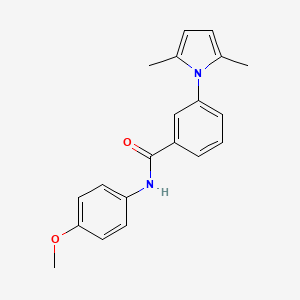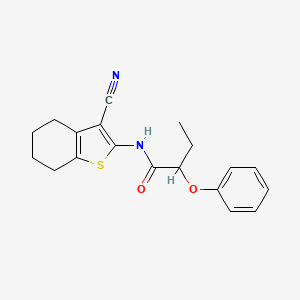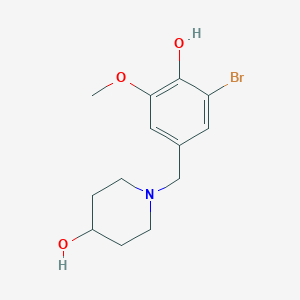
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as CMPIA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of isoxazole derivatives and has a molecular weight of 295.77 g/mol. CMPIA has been studied extensively for its potential applications in various fields, including pharmacology, biochemistry, and molecular biology.
作用機序
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves its interaction with the GPR35 receptor. Upon binding to the receptor, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide activates downstream signaling pathways, leading to the activation of various cellular processes. The activation of GPR35 by 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to modulate immune function, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide can modulate immune cell function, leading to the suppression of inflammatory responses. Furthermore, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs.
実験室実験の利点と制限
One of the significant advantages of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its potency as a GPR35 agonist. This makes it an ideal tool for studying the role of GPR35 in various physiological processes. However, one of the limitations of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its low solubility in water, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for the study of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One potential direction is the development of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the study of the role of GPR35 in various physiological processes, including immune function and inflammation. Furthermore, the development of more potent and selective GPR35 agonists could lead to the discovery of new drug targets for the treatment of various diseases.
合成法
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 2-chloro-5-methylphenol with sodium hydride to produce the corresponding phenoxide. The phenoxide is then reacted with 5-methyl-3-isoxazolecarboxylic acid chloride to yield 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. The overall yield of this reaction is approximately 60%.
科学的研究の応用
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been used extensively in scientific research for its potential applications in various fields. One of the most significant applications of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of transmembrane proteins that play a crucial role in cell signaling pathways. 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to be a potent agonist of the GPR35 receptor, which is involved in the regulation of various physiological processes, including immune function and inflammation.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-3-4-10(14)11(5-8)18-7-13(17)15-12-6-9(2)19-16-12/h3-6H,7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIJOJDGQHXSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)

![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylmethanamine](/img/structure/B5168074.png)
![1-(4-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5168077.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)

![methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5168131.png)


![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)

![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)